[4-(2-Cyclopropylethynyl)phenyl]methanamine
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Overview
Description
[4-(2-Cyclopropylethynyl)phenyl]methanamine is an organic compound with the molecular formula C12H13N It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a cyclopropylethynyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Cyclopropylethynyl)phenyl]methanamine typically involves the following steps:
Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropylacetylene with a suitable halogenated phenyl compound under palladium-catalyzed coupling conditions.
Introduction of the Methanamine Group: The resulting intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Cyclopropylethynyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The cyclopropylethynyl group can be reduced to a cyclopropylmethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclopropylmethyl derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Cyclopropylethynyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing compounds with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-Cyclopropylethynyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethynyl group can modulate the compound’s binding affinity and selectivity, leading to distinct biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: The parent compound without the cyclopropylethynyl substitution.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Ethynylbenzene: A compound with an ethynyl group attached to a benzene ring.
Uniqueness
[4-(2-Cyclopropylethynyl)phenyl]methanamine is unique due to the presence of both the cyclopropylethynyl and methanamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
[4-(2-cyclopropylethynyl)phenyl]methanamine |
InChI |
InChI=1S/C12H13N/c13-9-12-7-5-11(6-8-12)4-3-10-1-2-10/h5-8,10H,1-2,9,13H2 |
InChI Key |
BMVUZIODXKWFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=CC=C(C=C2)CN |
Origin of Product |
United States |
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